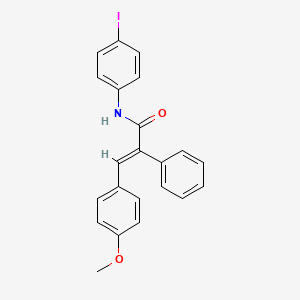
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it is known to bind specifically to β-amyloid plaques in the brain, as well as to certain proteins involved in cancer cell growth and inflammation. This binding may interfere with the function of these proteins, leading to the observed effects of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its binding to β-amyloid plaques, it has also been found to bind to certain proteins involved in cancer cell growth and inflammation. This binding can lead to the inhibition of cancer cell growth and the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its specificity for β-amyloid plaques, which makes it a useful diagnostic tool for Alzheimer's disease. It also has potential therapeutic uses in cancer and inflammatory diseases. However, one limitation of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of focus could be on improving the synthesis method to increase the yield of the compound. Another direction could be on further exploring the therapeutic potential of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in cancer and inflammatory diseases. Additionally, research could be conducted on the use of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in combination with other compounds for enhanced therapeutic effects. Finally, further studies could be conducted to better understand the mechanism of action of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide and its interactions with β-amyloid plaques and other proteins.
Synthesemethoden
The synthesis of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of 4-iodoaniline, 4-methoxybenzaldehyde, and cinnamic acid in the presence of a base catalyst. The resulting compound is purified using column chromatography. The yield of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a diagnostic tool for Alzheimer's disease. N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been found to bind specifically to β-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding can be visualized using imaging techniques such as positron emission tomography (PET), allowing for early detection and monitoring of the disease.
In addition to its diagnostic applications, N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been studied for its potential therapeutic uses. It has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18INO2/c1-26-20-13-7-16(8-14-20)15-21(17-5-3-2-4-6-17)22(25)24-19-11-9-18(23)10-12-19/h2-15H,1H3,(H,24,25)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZXLGNGJECPY-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

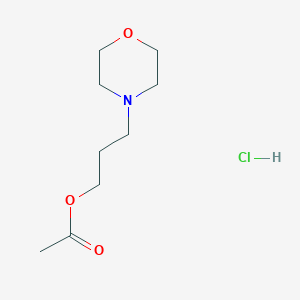
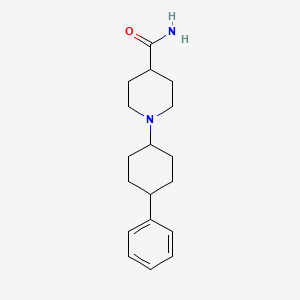
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
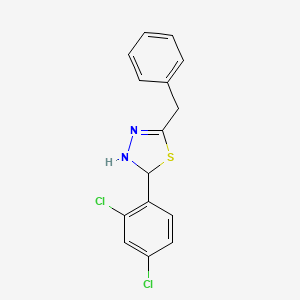
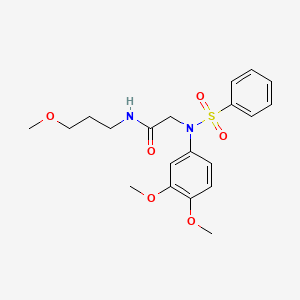
![3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4941947.png)
![5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4941986.png)
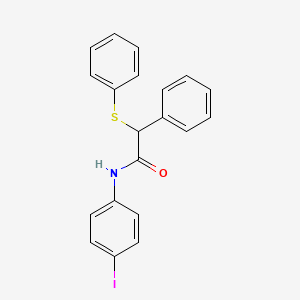
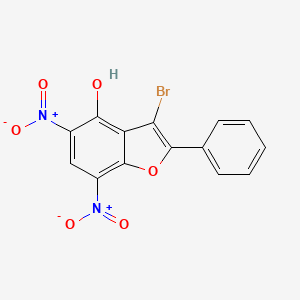
![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![3-(1-naphthyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942018.png)